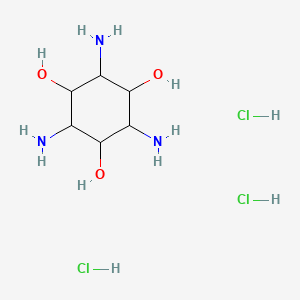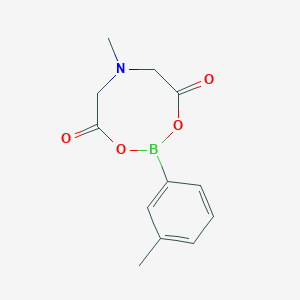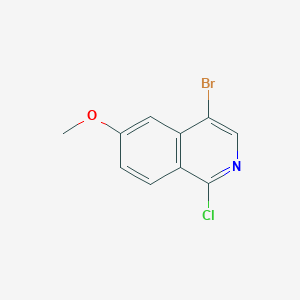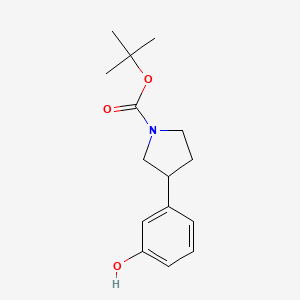
4-Amino-2-chloropyridin-3-OL
概要
説明
4-Amino-2-chloropyridin-3-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical, agrochemical, and dye industries .
作用機序
Target of Action
4-Amino-2-chloropyridin-3-OL is an important pharmaceutical and pesticide intermediate . It is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . The primary targets of this compound are the biochemical pathways involved in plant growth regulation .
Mode of Action
It is known that it interacts with its targets to promote plant growth . This interaction likely involves binding to specific receptors or enzymes, triggering a series of biochemical reactions that ultimately lead to enhanced plant growth .
Biochemical Pathways
This compound affects the biochemical pathways involved in plant growth regulation . By interacting with these pathways, it promotes tissue growth, bud development, and green preservation . The downstream effects of these interactions include increased yield in various fruit crops such as apple, pear, grape, and peach .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability
Result of Action
The result of the action of this compound is enhanced plant growth . This is achieved through its effects on tissue growth, bud development, and green preservation . Additionally, it has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it is recommended to be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.
生化学分析
Biochemical Properties
4-Amino-2-chloropyridin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis . It is involved in the preparation of 3-deazacytosine and 1,6-naphthyridines, which are essential in drug synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system upon exposure, indicating its potential impact on cellular respiration . The compound’s interaction with cellular components can lead to changes in cell function, highlighting its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, demonstrating its ability to participate in complex biochemical reactions . The compound’s effects at the molecular level include enzyme inhibition or activation and alterations in gene expression, contributing to its diverse applications in biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, with a melting point of 90-94°C Studies have shown that the compound’s stability and degradation can influence its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s safe application in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these processes is essential for optimizing the compound’s use in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and its overall efficacy in research and development.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-2-chloropyridin-3-OL involves the nitration of 2-chloropyridine, followed by reduction to obtain the amino group. The general steps are as follows:
Nitration: 2-Chloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-3-nitropyridine.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 4-Amino-2-chloropyridin-3-one or 4-Amino-2-chloropyridin-3-aldehyde.
Reduction: 4-Amino-2-chloropyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is employed in the production of agrochemicals, such as pesticides and herbicides, as well as dyes and pigments
類似化合物との比較
Similar Compounds
4-Amino-2-chloropyridine: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2-Amino-4-chloropyridine: Has the amino and chlorine groups in different positions, leading to different reactivity and applications.
4-Amino-3-chloropyridine: Similar structure but different position of the chlorine atom, affecting its chemical properties
Uniqueness
4-Amino-2-chloropyridin-3-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of compounds .
特性
IUPAC Name |
4-amino-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCSGFKTKREJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857274 | |
| Record name | 4-Amino-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-94-2 | |
| Record name | 4-Amino-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)


![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)



